molecular formula C8H15NO B074654 Cycloheptanecarboxamide CAS No. 1459-39-8

Cycloheptanecarboxamide

Cat. No.: B074654
CAS No.: 1459-39-8
M. Wt: 141.21 g/mol
InChI Key: QJVFPOMUIKCQED-UHFFFAOYSA-N
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Description

Cycloheptanecarboxamide is a carboxamide derivative featuring a seven-membered cycloheptane ring attached to a carboxamide group (-CONH2). For example, N-[5-bromo-1,2-dihydro-1-(4′-fluorobenzyl)-4-methyl-2-oxo-pyridin-3yl]this compound (EC21a) has been studied as a positive allosteric modulator, enhancing neuroprotective activity in combination with orthosteric agonists .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptanecarboxamide can be synthesized through several methods. One common approach involves the reaction of cycloheptyl cyanide with water in the presence of a strong acid or base to yield this compound . The reaction conditions typically include elevated temperatures and prolonged reaction times to ensure complete conversion.

Industrial Production Methods: In an industrial setting, this compound is produced using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of catalysts and solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Cycloheptanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cycloheptanecarboxylic acid.

    Reduction: Reduction reactions can convert this compound to cycloheptanemethanol.

    Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can react with this compound under acidic or basic conditions.

Major Products:

    Oxidation: Cycloheptanecarboxylic acid.

    Reduction: Cycloheptanemethanol.

    Substitution: Various substituted amides or esters, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry and Pharmacological Applications

Cannabinoid Receptor Modulation
Cycloheptanecarboxamide has been identified as a crucial component in the design of ligands targeting cannabinoid receptors, particularly the CB2 receptor. Studies have shown that compounds containing the this compound moiety exhibit significant binding affinity and selectivity towards CB2, making them promising candidates for therapeutic applications in treating various disorders, including neurodegenerative diseases and inflammation .

Neuroprotective Effects
Research indicates that this compound derivatives can exert neuroprotective effects by modulating the endocannabinoid system (ECS). For instance, specific derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines and promote neuronal survival under oxidative stress conditions. This mechanism is particularly relevant in the context of neurodegenerative diseases such as multiple sclerosis (MS) and Parkinson's disease (PD) .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound derivatives is essential for optimizing their pharmacological profiles. The presence of the cycloheptane ring appears to be vital for maintaining binding affinity to CB2 receptors. Modifications to this core structure can lead to enhanced selectivity and potency, which are critical for developing effective therapeutics .

Case Studies

Case Study 1: Neuroinflammation and this compound Derivatives
A study focusing on a this compound derivative demonstrated its efficacy in reducing neuroinflammation in animal models of MS. The compound was found to inhibit glial activation and promote apoptosis in activated T cells, thereby mitigating the inflammatory response associated with demyelination .

Case Study 2: Antioxidant Properties
Another research effort highlighted the antioxidant properties of this compound derivatives in a PD model. The administration of these compounds significantly reduced levels of oxidative stress markers and improved cell viability in neuronal cultures exposed to neurotoxic agents .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Description Key Findings
Cannabinoid Receptor ModulationLigands targeting CB2 receptors for therapeutic applicationsSignificant binding affinity and selectivity observed
NeuroprotectionReduces inflammation and protects neurons under stress conditionsInhibits pro-inflammatory cytokines; promotes neuronal survival
Structure-Activity RelationshipsEssential for optimizing drug design; modifications enhance potencyCycloheptane core critical for activity; SAR studies ongoing

Mechanism of Action

Cycloheptanecarboxamide can be compared to other cycloalkanecarboxamides, such as cyclohexanecarboxamide and cyclooctanecarboxamide While these compounds share similar structural features, this compound is unique due to its seven-membered ring, which imparts distinct chemical and physical properties

Comparison with Similar Compounds

Cycloheptanecarboxamide vs. Cyclopentanecarboxamide and Cyclohexanecarboxamide

  • Ring Size and Conformational Flexibility :
    • This compound’s seven-membered ring provides greater conformational flexibility compared to five-membered (cyclopentane) or six-membered (cyclohexane) carboxamides. This flexibility may enhance binding to receptors like CB1R/CB2R by accommodating larger binding pockets .
    • Example : In a study optimizing RXFP1 agonists, N-(2-((3-Trifluoromethyl)phenyl)carbamoyl)phenyl)this compound (Compound 30) exhibited an LC-MS retention time of 7.093 minutes , longer than its cyclopentane analog (6.780 minutes ), suggesting increased hydrophobicity or molecular weight .
Compound Core Structure LC-MS Retention Time (min) Yield (%) Reference
This compound (30) 7-membered ring 7.093 70
Cyclopentanecarboxamide (29) 5-membered ring 6.780 76
2-Phenylacetamido (31) Acyclic 6.443 85
  • Synthetic Yields :
    this compound derivatives generally show moderate yields (e.g., 70% for Compound 30), slightly lower than cyclopentane analogs (76%) or acyclic derivatives (85%), likely due to steric challenges in forming the larger ring .

Substituent Effects

  • N-Substituents: Derivatives like N-Ethyl-1-sec-butylthis compound (CAS 56471-40-0, C14H27NO) demonstrate how alkyl substituents influence lipophilicity and bioavailability.

Reactivity and Functional Comparisons

  • Degradation Reactions :
    this compound treated with NaOBr yields 70% cycloheptylamine , whereas cyclohexylacetamide under similar conditions produces methylhexahydrobenzylcarbamate. This highlights differences in reaction pathways influenced by ring size and stability .

  • Biological Activity :

    • EC21a potentiates CB2R-mediated interleukin release and CB1R-mediated glutamate modulation, suggesting synergistic effects in neurodegenerative therapy. Smaller-ring carboxamides (e.g., cyclopentane derivatives) may lack the steric bulk needed for effective allosteric modulation .
    • In contrast, cyclopentanecarboxamide derivatives (e.g., RXFP1 agonists) show high binding affinity but shorter retention times, indicating faster metabolic clearance .

Biological Activity

Cycloheptanecarboxamide, particularly its 2-oxo derivative, has attracted significant attention in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by a seven-membered cycloheptane ring and a carboxamide functional group, which contribute to its interaction with various biological targets, particularly cannabinoid receptors.

Structural Characteristics

This compound's structure allows for unique steric and electronic properties compared to its smaller analogs such as cyclopentanecarboxamide and cyclohexanecarboxamide. The presence of the carbonyl group adjacent to the carboxamide enhances its reactivity and binding affinity to biological targets.

Compound NameStructure FeaturesUnique Aspects
CyclopentanecarboxamideFive-membered ring with carboxamideSmaller ring size may affect receptor binding
CyclohexanecarboxamideSix-membered ring with carboxamideMore stable but less flexible than cycloheptane
This compound Seven-membered ring with carboxamideDistinct steric and electronic properties
1-Aminocyclohexanecarboxylic acidContains an amino groupPotentially more polar and soluble

Cannabinoid Receptor Modulation

Research indicates that this compound derivatives exhibit significant biological activity, particularly as modulators of cannabinoid receptors (CBRs). Specifically, certain derivatives have been identified as allosteric modulators of the CB2 receptor, which is crucial in the endocannabinoid system involved in pain management and inflammation .

  • Binding Affinity : Studies have shown that these compounds can enhance or inhibit receptor activity, indicating potential therapeutic applications. For instance, dissociation kinetic assays reveal that some derivatives significantly inhibit the dissociation of ligands from cannabinoid receptors, suggesting strong binding affinity.
  • Functional Studies : In functional assays, this compound derivatives have demonstrated dose-dependent effects on cAMP production modulation. This behavior is indicative of their potential as full agonists or partial agonists at CB2 receptors .

Case Studies

  • Neuroinflammation : A study highlighted the effects of a derivative known as FM-6b on neuroinflammation and neuropathic pain. In mouse microglial cells exposed to lipopolysaccharide (LPS), treatment with FM-6b resulted in a significant reduction of pro-inflammatory interleukin secretion through CB2R activation .
  • Combination Therapy : Another investigation combined the dual orthosteric CB1R/CB2R agonist FM-6b with a CB2R positive allosteric modulator (PAM) EC-21a. This combination enhanced the modulation of pro- and anti-inflammatory interleukins in LPS-activated microglial cells, showcasing the therapeutic potential of these compounds in inflammatory conditions .

Mechanistic Insights

The mechanism by which this compound derivatives exert their biological effects involves complex interactions with cannabinoid receptors:

  • Allosteric Modulation : These compounds can act as allosteric modulators, altering the receptor's response to endogenous ligands without directly activating the receptor themselves. This property is particularly beneficial for developing safer therapeutic agents with fewer side effects compared to traditional agonists .
  • Structure-Activity Relationship (SAR) : SAR studies have revealed that modifications to the this compound structure can significantly influence its biological activity. For example, variations in substituents on the cycloheptane ring can enhance binding affinity and selectivity for CB2 over CB1 receptors .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing cycloheptanecarboxamide, and how should data be interpreted?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the carboxamide functional group and cycloheptane ring structure. Infrared (IR) spectroscopy can validate the presence of the amide C=O stretch (~1650 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation. Cross-reference spectral data with databases like NIST Chemistry WebBook and ensure purity via high-performance liquid chromatography (HPLC). Report peak assignments and integration ratios in alignment with Beilstein Journal guidelines .

Q. How is this compound synthesized in laboratory settings?

  • Methodology : A common route involves reacting cycloheptanecarbonyl chloride with ammonia or a primary/secondary amine under anhydrous conditions. Purify via recrystallization or column chromatography. Document reaction parameters (temperature, solvent, stoichiometry) and characterize intermediates (e.g., acid chloride) using FTIR and NMR. Reproducibility requires detailed experimental logs, as per Beilstein Journal standards .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Follow flammability precautions (analogous to cycloheptane ) and use fume hoods to avoid inhalation. Wear nitrile gloves and safety goggles to prevent skin/eye contact. In case of exposure, rinse affected areas with water and consult safety data sheets (SDS) for cyclohexanecarboxamide derivatives as a reference . Store in airtight containers away from ignition sources.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound across studies?

  • Methodology : Conduct controlled experiments under standardized conditions (e.g., solvent purity, temperature calibration). Use differential scanning calorimetry (DSC) for melting point verification and compare results with literature. Apply statistical analysis (e.g., ANOVA) to assess variability. Cross-validate findings with computational models (e.g., COSMO-RS for solubility predictions) .

Q. What experimental strategies optimize the synthetic yield of this compound under varying reaction conditions?

  • Methodology : Design a factorial experiment to test variables like solvent polarity (e.g., DMF vs. THF), catalyst presence (e.g., DMAP), and temperature. Monitor reaction progress via thin-layer chromatography (TLC). Use response surface methodology (RSM) to identify optimal conditions. Report yield improvements in the context of energy efficiency and waste reduction .

Q. How do computational models predict the reactivity of this compound derivatives in nucleophilic substitution reactions?

  • Methodology : Employ density functional theory (DFT) calculations to map electron density and identify reactive sites (e.g., amide nitrogen). Validate predictions with kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy). Compare results with analogous cyclohexanecarboxamide systems to assess ring-size effects .

Q. What methodologies are effective in analyzing the biological activity of this compound derivatives?

  • Methodology : Use in vitro assays (e.g., enzyme inhibition studies) with positive/negative controls. Characterize dose-response relationships and calculate IC₅₀ values. Pair with molecular docking simulations to hypothesize binding modes. Ensure reproducibility by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Q. Data Reporting and Reproducibility

Q. How should researchers document this compound experiments to ensure reproducibility?

  • Methodology : Follow Beilstein Journal guidelines: report detailed synthetic procedures, spectral data (with peak assignments), and purity metrics (e.g., HPLC chromatograms). Include raw data in supplementary materials and cite primary literature for known compounds. Use digital tools like electronic lab notebooks (ELNs) for traceability .

Q. What are the best practices for addressing conflicting bioactivity data in this compound studies?

  • Methodology : Replicate experiments in independent labs to rule out batch-specific anomalies. Perform meta-analyses of published data to identify trends. Use machine learning algorithms to correlate structural features (e.g., substituents) with activity, ensuring transparency in model parameters .

Properties

IUPAC Name

cycloheptanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-8(10)7-5-3-1-2-4-6-7/h7H,1-6H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVFPOMUIKCQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163174
Record name Cycloheptanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1459-39-8
Record name Cycloheptanecarboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001459398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloheptanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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